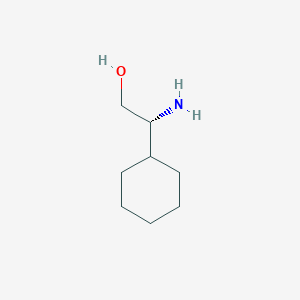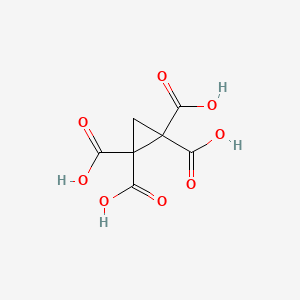
Cyclopropane-1,1,2,2-tetracarboxylic acid
Vue d'ensemble
Description
Cyclopropane-1,1,2,2-tetracarboxylic acid is a chemical compound with the molecular formula C7H6O8 . It is a derivative of cyclopropane, which is a cyclic alkane with a three-membered ring .
Synthesis Analysis
The synthesis of cyclopropane-1,1,2,2-tetracarboxylic acid derivatives has been reported in the literature . A one-pot method was developed starting from aldehydes and cyanoacetic and 2-bromomalonic esters under heterogeneous conditions (K2CO3/PhMe) in the presence of recoverable phase-transfer catalyst Bu n 4NPF6 .Molecular Structure Analysis
The molecular structure of cyclopropane-1,1,2,2-tetracarboxylic acid consists of a cyclopropane ring with four carboxylic acid groups attached . The molecule has a total of 33 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, and 8 Oxygen atoms .Chemical Reactions Analysis
Cyclopropane-1,1,2,2-tetracarboxylic acid, like other cyclopropane derivatives, can undergo various chemical reactions. For instance, cyclopropane synthesis involves reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction .Physical And Chemical Properties Analysis
The average mass of cyclopropane-1,1,2,2-tetracarboxylic acid is 218.118 Da, and its monoisotopic mass is 218.006271 Da . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Electrochemical Cyclization
Cyclopropane-1,1,2,2-tetracarboxylic acid derivatives are produced through electrochemical cyclization. Esters of substituted propane-1,1,3,3-tetracarboxylic acids yield high yields of these derivatives upon electrochemical oxidation in methanol, with sodium iodide as an electron transfer catalyst (Elinson, Fedukovich, & Nikishin, 1987).
Synthesis from Aldehydes and CH-Acids
A one-pot method for synthesizing cyclopropane-1,1,2,2-tetracarboxylic acid derivatives begins with aldehydes and cyanoacetic and 2-bromomalonic esters. This process occurs under heterogeneous conditions, utilizing the phase-transfer catalyst Bun4NPF6 (Kryshtal, Zhdankina, & Zlotin, 2011).
Biological Conjugate Formation
1-(Malonylamino) cyclopropane-1-carboxylic acid is identified as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants. This conjugate naturally occurs in wilted wheat leaves (Hoffman, Yang, & McKeon, 1982).
Cascade Reactions
Cyclopropane derivatives, including 1,1,2,2-tetracyanocyclopropanes, are formed from carbonyl compounds and C-H acid through a chemical cascade reaction. These derivatives serve as precursors for various pharmacologically active bicyclic heterosystems (Elinson et al., 2009).
Synthetic Applications
2,2-Dibromocyclopropane-1,1-dicarboxylic acids are synthesized for further reactions. Substituted 1,1-dibromo-2-acyloxymethylcyclopropanes, when reacted with methyl lithium, lead to either monobromocyclopropanes or intramolecular cyclisation to form 3-oxabicyclo[3.1.0]hexanes. Oxidative ring opening of these compounds results in 1,1,2,2-tetrasubstituted cyclopropanes (Baird et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
cyclopropane-1,1,2,2-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O8/c8-2(9)6(3(10)11)1-7(6,4(12)13)5(14)15/h1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQOVSPPSXYIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropane-1,1,2,2-tetracarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)
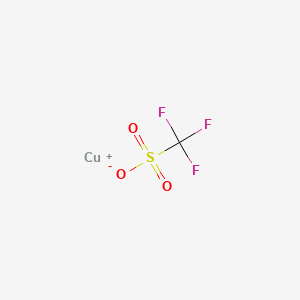
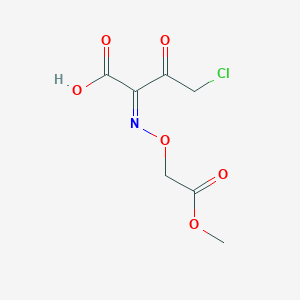
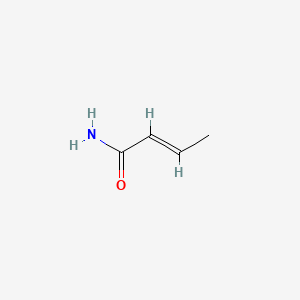
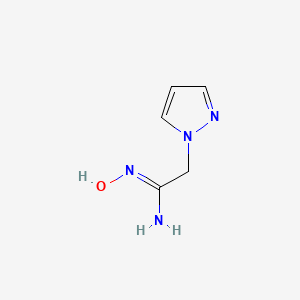

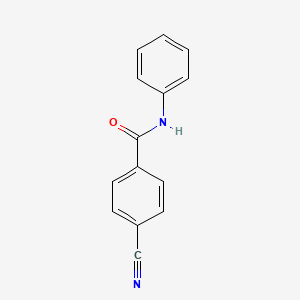
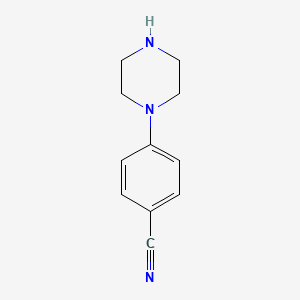
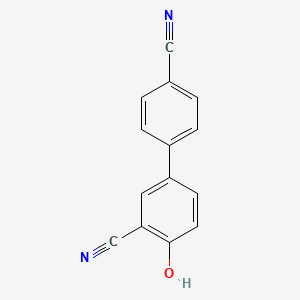
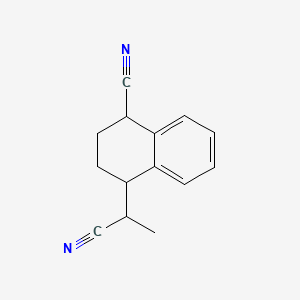
![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)
![4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid](/img/structure/B3024904.png)
![(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3024905.png)
